molecular formula C15H11N7O B6639027 N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide

N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide

Cat. No. B6639027
M. Wt: 305.29 g/mol
InChI Key: IZPUTNZFXQZWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide exerts its biological effects by inhibiting the activity of a class of enzymes called protein kinase CK2. CK2 is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 by this compound leads to the modulation of these processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide in lab experiments is its high potency and selectivity towards CK2. This compound has been shown to be highly effective in inhibiting CK2 activity at low concentrations, making it a valuable tool for studying CK2-related cellular processes. However, one of the limitations of using this compound is its poor solubility in water, which can lead to difficulties in preparing solutions for experiments.

Future Directions

There are several future directions for the research on N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of new therapeutic applications for this compound, such as in neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream effects on cellular processes.

Synthesis Methods

The synthesis of N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide involves the reaction of 2-aminobenzimidazole with 5-(2-chloroethyl)-2H-tetrazole in the presence of a base. The resulting product is then treated with an acid to yield this compound in high yield and purity. The synthesis of this compound has been optimized to reduce the use of hazardous reagents and to increase the efficiency of the reaction.

Scientific Research Applications

N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O/c23-15(10-4-5-12-13(7-10)17-8-16-12)18-11-3-1-2-9(6-11)14-19-21-22-20-14/h1-8H,(H,16,17)(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUTNZFXQZWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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